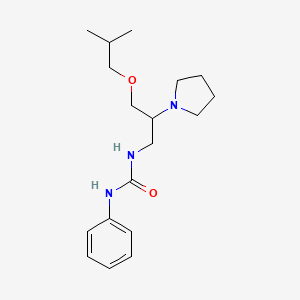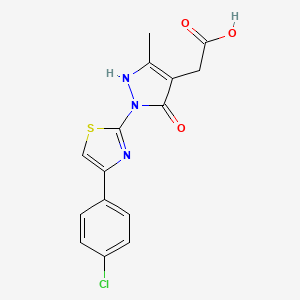
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of iodine atoms, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt typically involves multiple steps. The process begins with the iodination of a phenolic compound, followed by the introduction of an acetamido group. The resulting intermediate is then reacted with ethylene oxide to form the ethoxy linkage. Finally, the propionic acid moiety is introduced, and the compound is converted to its sodium salt form through neutralization with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can remove the iodine atoms, resulting in deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as fluorine or chlorine, through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often employ reagents like silver fluoride or chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated phenols .
Aplicaciones Científicas De Investigación
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent in radiology.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt involves its interaction with specific molecular targets. The iodine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved include oxidative stress modulation, signal transduction, and cellular uptake .
Comparación Con Compuestos Similares
Similar Compounds
3-Acetamido-2,4,6-triiodobenzoic acid: Shares similar iodination and acetamido functional groups.
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid: Another iodinated compound with a similar structure.
Uniqueness
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt is unique due to its specific combination of functional groups and the presence of multiple iodine atoms. This combination imparts distinct chemical properties, making it highly valuable in various applications .
Propiedades
Número CAS |
102504-51-8 |
|---|---|
Fórmula molecular |
C14H15I3NNaO5 |
Peso molecular |
680.98 g/mol |
Nombre IUPAC |
sodium;3-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy]-2-methylpropanoate |
InChI |
InChI=1S/C14H16I3NO5.Na/c1-7(14(20)21)6-22-3-4-23-13-10(16)5-9(15)12(11(13)17)18-8(2)19;/h5,7H,3-4,6H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1 |
Clave InChI |
NBZLSNRXJSEXTO-UHFFFAOYSA-M |
SMILES canónico |
CC(COCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















